molecular formula C12H14O6 B3049790 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate CAS No. 2202-98-4

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate

Cat. No. B3049790
CAS RN: 2202-98-4
M. Wt: 254.24 g/mol
InChI Key: LXGWAXWYTXWSOT-UHFFFAOYSA-N
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Description

  • Synonyms : Diethylene glycol monophthalate, Phthalic acid hydrogen 1-[2-(2-hydroxyethoxy)ethyl] ester, 2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid, 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate involves the reaction between phthalic anhydride and diethylene glycol. The esterification process leads to the formation of this compound .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate consists of a phthalate moiety (benzene ring with two carboxylic acid groups) linked to an ethylene glycol chain. The hydroxyl group on the ethylene glycol chain provides water solubility, while the phthalate portion contributes to its reactivity .


Chemical Reactions Analysis

  • Polymerization : Due to its ethylene glycol chain, it can participate in polymerization reactions .

Physical And Chemical Properties Analysis

  • Safety : Exposure can cause irritation of eyes, nose, and throat. In case of fire, irritating vapors and toxic gases (such as carbon dioxide and carbon monoxide) may form .

Scientific Research Applications

Phthalates and Industrial Applications

Phthalates, including compounds like 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate, are primarily used as plasticizers in the manufacture of flexible vinyl. This application spans various consumer products, flooring and wall coverings, food contact applications, and medical devices. Low molecular weight phthalates are also utilized in personal-care products, lacquers, varnishes, and coatings, including those used for timed releases in some pharmaceuticals (Hauser & Calafat, 2005).

Environmental Impact and Degradation Studies

Research on the degradation of phthalates like di-(2-ethylhexyl) phthalate (DEHP) has led to the development of efficient methods for their removal from the environment. Studies involving UV-activated peroxymonosulfate oxidation have provided insights into the degradation pathways and reaction mechanisms of phthalates, highlighting the potential for environmental remediation efforts (Huang et al., 2017).

Antioxidant Activity and Chemical Interactions

The structure-antioxidant activity relationships of phenolic compounds, including those related to phthalates, have been studied to understand their potential health benefits and risks. These studies involve evaluating the effects of various functional groups on antioxidant activities, contributing to a deeper understanding of phthalates' biochemical interactions (Chen et al., 2020).

Alternative Plasticizers and Health Considerations

Research into alternative, non-phthalate plasticizers has been driven by health concerns associated with traditional phthalates. Enzymatic approaches to produce natural-based plasticizers, such as epoxidised 2-ethylhexyl oleate, aim to replace toxic phthalates in industrial applications, offering more sustainable and health-conscious options (Hosney et al., 2019).

Mechanism of Action

The exact mechanism of action for 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate depends on its application. As an additive in plastics, it enhances flexibility and durability. In pharmaceuticals or other fields, its specific mechanisms may vary .

Safety and Hazards

  • Phthalates testing is essential to control their intake in food and protect consumers from related health hazards .

Future Directions

  • Alternatives : Develop safer alternatives for plasticizers and other applications .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-5-6-17-7-8-18-12(16)10-4-2-1-3-9(10)11(14)15/h1-4,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWAXWYTXWSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883808
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate

CAS RN

2202-98-4
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2202-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-(2-hydroxyethoxy)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester
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Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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